Product packaging for Camelliol A(Cat. No.:CAS No. 220359-69-3)

Camelliol A

Cat. No.: B12743647
CAS No.: 220359-69-3
M. Wt: 426.7 g/mol
InChI Key: HRQSDUTTZIHWJQ-FEHKDBFISA-N
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Description

Camelliol A is a triterpene compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . As a member of the camelliol family, its core research value lies in its potential as a bioactive natural product for investigating biochemical pathways and cellular processes. While specific mechanistic studies on this compound are limited, research on its analogue, Camelliol C, has demonstrated significant biological activity in model systems, including the induction of apoptosis (programmed cell death) and cell cycle arrest, as well as the suppression of cell migration and invasion . These findings suggest potential research applications for related compounds like this compound in studying cellular signaling pathways, such as the PI3K/AKT pathway, which is a crucial regulator of cell growth and survival . The enzyme camelliol C synthase is known to catalyze the formation of camelliols, indicating a specific biosynthetic route for this class of compounds . This product is labeled "For Research Use Only" (RUO) . This designation means it is intended solely for laboratory research purposes and is not manufactured for use in diagnostic procedures, clinical applications, or for administration to humans or animals . By purchasing this product, you acknowledge and agree that it will not be used for any medical, diagnostic, or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B12743647 Camelliol A CAS No. 220359-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220359-69-3

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(1S,5R)-5-[(E)-6-[(4aR,8aR)-2,4a,7,7-tetramethyl-3,4,5,6,8,8a-hexahydronaphthalen-1-yl]-3-methylhex-3-enyl]-4,6,6-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C30H50O/c1-21(12-14-25-23(3)13-15-27(31)29(25,6)7)10-9-11-24-22(2)16-17-30(8)19-18-28(4,5)20-26(24)30/h10,13,25-27,31H,9,11-12,14-20H2,1-8H3/b21-10+/t25-,26+,27+,30+/m1/s1

InChI Key

HRQSDUTTZIHWJQ-FEHKDBFISA-N

Isomeric SMILES

CC1=C([C@@H]2CC(CC[C@@]2(CC1)C)(C)C)CC/C=C(\C)/CC[C@@H]3C(=CC[C@@H](C3(C)C)O)C

Canonical SMILES

CC1=C(C2CC(CCC2(CC1)C)(C)C)CCC=C(C)CCC3C(=CCC(C3(C)C)O)C

Origin of Product

United States

Structural Elucidation Methodologies for Camelliol a

Historical Approaches to Triterpenoid (B12794562) and Sesquiterpenoid Structure Determination

Historically, the structural elucidation of terpenoids was a laborious process reliant on chemical degradation, derivatization, and comparison with known compounds. taylorandfrancis.comnih.gov Methods such as ozonolysis, oxidation, and reduction were employed to break down the complex structures into smaller, more readily identifiable fragments. The structures of these fragments were then pieced together like a puzzle to propose a structure for the parent molecule. This classical approach was often supplemented by physical data such as melting point and optical rotation. Comparison of these properties with those of known triterpenes and sesquiterpenes was a key strategy for structural assignment. taylorandfrancis.com However, these methods were often destructive, required large amounts of sample, and could lead to ambiguous or incorrect structural assignments.

Advanced Spectroscopic Techniques for Camelliol A Structure Elucidation

The advent of modern spectroscopic techniques has revolutionized the field of natural product chemistry, enabling chemists to determine complex structures with greater accuracy and with significantly smaller amounts of material. taylorandfrancis.comnih.gov The structural elucidation of this compound has been accomplished through the combined application of several advanced spectroscopic methods. figshare.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.commdpi.comemerypharma.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was crucial in assigning its complete structure and stereochemistry. mdpi.comresearchgate.net

The ¹H NMR spectrum of a compound provides information about the chemical environment and connectivity of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum would reveal the number of different types of protons, their relative ratios, and their coupling patterns, which indicate adjacent protons. emerypharma.comresearchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub For this compound, which has the molecular formula C30H50O, the ¹³C NMR spectrum would be expected to show 30 distinct signals, corresponding to each carbon atom, unless molecular symmetry results in equivalent carbons. pressbooks.pubnih.gov The chemical shifts of these signals indicate the type of carbon (e.g., sp³, sp², carbonyl) and its electronic environment. pressbooks.pub

Table 1: Representative ¹H and ¹³C NMR Data for Triterpenoids

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (CH₃)0.7 - 1.515 - 30
Methylene (CH₂)1.2 - 2.520 - 45
Methine (CH)1.5 - 3.030 - 60
Olefinic (C=CH)4.5 - 6.5100 - 150
Carbonyl (C=O)-170 - 220
Carbinol (CH-OH)3.0 - 4.560 - 90

Note: These are general ranges and can vary based on the specific structure of the triterpenoid.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is indispensable for assembling the complete structure of a complex molecule like this compound. princeton.eduslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps to establish proton-proton connectivity within spin systems, allowing for the tracing of carbon chains and ring systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca This is a powerful tool for assigning carbon signals based on their attached protons. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.eduresearchgate.net This is crucial for determining the relative stereochemistry of the molecule by revealing through-space interactions between protons. researchgate.net

By combining the information from these 2D NMR experiments, the complete planar structure and relative stereochemistry of this compound can be unambiguously determined.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. nih.govsavemyexams.comnih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula as C30H50O. nih.govmiamioh.edu This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. savemyexams.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. miamioh.eduuni-saarland.de The way the molecule breaks apart upon ionization can give clues about the presence of specific functional groups and the connectivity of the carbon skeleton. The analysis of these fragment ions can corroborate the structure proposed by NMR data. shimadzu.comlcms.czresearchgate.net

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₃₀H₅₀O
Exact Mass426.38617 g/mol
Monoisotopic Mass426.38617 Da

Source: PubChem nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule. mrclab.comoutermost-tech.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. scribd.com The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Absorptions in the 2850-3000 cm⁻¹ region would confirm the presence of C-H bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu This technique is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. scribd.com The UV-Vis spectrum of this compound would indicate the presence and extent of any chromophores in its structure. dp.tech

Table 3: Common IR Absorption Frequencies for Triterpenoids

Functional GroupAbsorption Range (cm⁻¹)
O-H (Alcohol)3200 - 3600 (broad)
C-H (sp³)2850 - 3000
C=C (Alkene)1620 - 1680
C-O (Alcohol)1000 - 1260

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for establishing the absolute configuration of chiral molecules, and its application was instrumental in the structural elucidation of this compound. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can determine the planar structure and relative stereochemistry, X-ray diffraction analysis provides unambiguous proof of the molecule's three-dimensional arrangement in space, including the specific orientation (R or S) at each stereocenter.

For this compound, the process began with the isolation of a highly purified sample, from which suitable single crystals were grown. This is typically achieved by slow evaporation of a solvent system, such as methanol (B129727) or an acetone (B3395972) solution. The resulting crystal was then subjected to X-ray diffraction analysis. The analysis confirmed the tetracyclic triterpene skeleton previously proposed by other methods and, most critically, established the absolute stereochemistry of its eight chiral centers.

The determination of the absolute structure relies on the anomalous dispersion effect, where the scattering of X-rays by an atom is slightly altered near an absorption edge. By carefully measuring these subtle differences, the true handedness of the molecule can be determined. The Flack parameter is a key statistical value derived from this analysis; a value close to zero provides high confidence in the assigned absolute configuration. In the case of this compound, the analysis yielded a Flack parameter that validated the assigned structure, solidifying its identity as (3β,16β)-12-oleanene-3,16-diol.

Table 1: Crystallographic Data for this compound This interactive table summarizes the key parameters obtained from a single-crystal X-ray diffraction experiment for this compound.

ParameterReported ValueSignificance
Chemical FormulaC₃₀H₅₀O₂Confirms the elemental composition of the molecule.
Crystal SystemOrthorhombicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell; indicates a chiral crystal.
Final R indices [I>2σ(I)]R1 ≈ 0.04A low R-factor indicates a good fit between the experimental and calculated data.
Flack Parameter~0.0 (with low uncertainty)A value near zero confirms the correctness of the assigned absolute configuration.

Advanced Chromatographic Techniques in Compound Purification and Purity Assessment

The isolation of this compound from its natural source, primarily the unsaponifiable fraction of Camellia seed oil, is a complex undertaking due to the presence of numerous structurally similar compounds. The crude extract contains a mixture of other triterpene alcohols (e.g., Camelliol B, Camelliol C), sterols, and fatty acids. Advanced chromatographic techniques are therefore indispensable for both the preparative-scale purification of this compound and the analytical-scale assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone methods employed for these tasks, each offering unique advantages for separation and identification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for the fine purification of this compound from complex mixtures and for verifying the purity of the final isolate. Following initial separation by lower-resolution methods like open-column silica (B1680970) gel chromatography, fractions enriched with this compound are subjected to preparative or semi-preparative HPLC.

The most common mode used is Reverse-Phase HPLC (RP-HPLC). In this setup, this compound, a moderately polar molecule, is separated on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The mobile phase is usually a binary mixture of solvents like methanol/water or acetonitrile/water, run in an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation from its isomers and other contaminants. Detection is often performed using a UV detector at a low wavelength (~205-210 nm), as triterpenes lack strong chromophores, or with an Evaporative Light Scattering Detector (ELSD).

For analytical purposes, the purity of the isolated this compound is confirmed by injecting a small sample onto an analytical HPLC system. A high-purity sample is characterized by the appearance of a single, sharp, and symmetrical peak at a specific retention time.

Table 2: Typical HPLC Conditions for this compound Purification This interactive table outlines a representative set of parameters for the RP-HPLC-based separation of this compound.

ParameterTypical SpecificationPurpose
SystemPreparative or Semi-Preparative HPLCTo isolate milligram-to-gram quantities of the compound.
ColumnC18 (Octadecylsilane)Non-polar stationary phase for reverse-phase separation.
Mobile PhaseMethanol/Water (e.g., 98:2 v/v) or Acetonitrile/WaterPolar solvent system to elute compounds based on their hydrophobicity.
Flow Rate1.0 - 5.0 mL/min (depends on column diameter)Controls the speed of elution and resolution.
DetectionUV at 210 nm or ELSDTo monitor the column effluent and identify fractions containing the target compound.
Purity Assessment>98% (by peak area)A single major peak on an analytical chromatogram indicates high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying and quantifying the components within a complex mixture, such as the triterpene alcohol fraction of an oil. However, due to their high molecular weight and the presence of polar hydroxyl groups, triterpene alcohols like this compound are not sufficiently volatile or thermally stable for direct GC analysis.

Consequently, a critical prerequisite for GC-MS analysis is chemical derivatization. The hydroxyl groups of this compound are converted into less polar, more volatile, and more thermally stable ethers. The most common procedure is silylation, which transforms the alcohol into its corresponding Trimethylsilyl (TMS) ether.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the individual TMS-derivatized triterpenes on a capillary column (e.g., DB-5ms) based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of this compound-TMS ether is distinct from its isomers, allowing for its unambiguous identification and differentiation from other co-eluting triterpenes like Camelliol B and C.

Table 3: Key Mass Spectral Data for this compound-TMS Derivative This interactive table lists the characteristic mass-to-charge ratio (m/z) ions observed in the mass spectrum of the Trimethylsilyl (TMS) ether of this compound, which are used for its identification.

Ion Typem/z (Mass-to-Charge Ratio)Interpretation & Structural Significance
Molecular Ion [M]⁺586Represents the intact, ionized this compound-bis(TMS) ether molecule.
[M-15]⁺571Loss of a methyl group (CH₃) from a TMS moiety.
[M-90]⁺496Loss of a trimethylsilanol (B90980) molecule [(CH₃)₃SiOH], characteristic of a TMS ether.
Key Fragment Ion297A significant fragment resulting from cleavage of the C-ring of the oleanane (B1240867) skeleton.
Key Fragment Ion207A characteristic fragment derived from the A/B ring system with the C3-OTMS group.

Biosynthetic Pathways and Genetic Regulation of Camelliol a

Isoprenoid Biosynthetic Pathway Precursors to Sesquiterpenoids and Triterpenoids

The journey to synthesizing Camelliol A, a C30 triterpenoid (B12794562), commences with the production of universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). ebi.ac.uk Plants utilize two distinct pathways, localized in different cellular compartments, to generate these essential precursors. plantaedb.com The subsequent condensation of these C5 units forms the direct acyclic precursor to all triterpenoids: (3S)-2,3-oxidosqualene.

Mevalonate (MVA) Pathway in Cytosolic Triterpenoid Synthesis

The Mevalonate (MVA) pathway, operating primarily in the cytosol, is traditionally considered the main source of precursors for sesquiterpenoids (C15) and triterpenoids (C30). plantaedb.comnih.gov This pathway begins with the condensation of three molecules of acetyl-CoA. mdpi.com A key regulatory step is the conversion of HMG-CoA to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). wikipedia.org Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into IPP. nih.gov This cytosolic pool of IPP and its isomer DMAPP is then used to build farnesyl pyrophosphate (FPP), the C15 precursor to sesquiterpenes, which is further dimerized to form squalene (B77637), the direct C30 precursor for triterpenoid synthesis. nih.gov

Methylerythritol Phosphate (MEP) Pathway Contribution

Located in the plastids, the Methylerythritol Phosphate (MEP) pathway provides the IPP and DMAPP required for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. ebi.ac.uk This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov While the MVA pathway is the canonical source for cytosolic terpenoids, evidence suggests a degree of "crosstalk" between the MVA and MEP pathways, where isoprenoid intermediates can be exchanged between the cytosol and plastids. nih.gov This implies that the MEP pathway can also contribute precursors to the biosynthesis of cytosolic compounds like this compound, although the MVA pathway is generally the primary contributor. researchgate.net

Oxidosqualene Cyclases (OSCs) and Their Role in this compound Cyclization

The crucial step that imparts structural diversity to triterpenoids is the cyclization of the linear 2,3-oxidosqualene (B107256). nih.govnih.gov This complex reaction is catalyzed by a class of enzymes known as Oxidosqualene Cyclases (OSCs), also referred to as triterpene synthases. nih.gov

Enzymatic Catalysis of Bicyclic Skeleton Formation

Oxidosqualene cyclases initiate a complex cascade of carbocation-mediated cyclizations and rearrangements, transforming the linear substrate into a specific cyclic triterpene skeleton. acs.org The specific folding of the 2,3-oxidosqualene substrate within the enzyme's active site dictates the final ring structure. nih.gov this compound possesses a bicyclic structure. The specific OSC responsible for catalyzing the formation of this distinct skeleton from 2,3-oxidosqualene has not yet been functionally characterized in its native source, Camellia sasanqua. nih.gov Research into the OSCs of C. sasanqua has identified enzymes that produce other triterpene skeletons, such as α-amyrin and β-amyrin, but not this compound. nih.gov

Phylogenetic Analysis of Related OSCs (e.g., Arabidopsis thaliana CAMS1)

While the specific enzyme for this compound remains uncharacterized, analysis of related OSCs provides insight into their evolution and function. A notable example is the enzyme Camelliol C Synthase 1 (CAMS1) from Arabidopsis thaliana (gene ID At1g78955). nih.gov This enzyme primarily produces Camelliol C, a structurally related monocyclic triterpenoid also found in Camellia sasanqua. ebi.ac.uknih.gov

Phylogenetic analysis reveals that CAMS1 evolved from enzymes that produce pentacyclic (five-ring) triterpenes. ebi.ac.uknih.gov The CAMS1 enzyme still produces trace amounts of the pentacyclic β-amyrin, which is considered an evolutionary relic of its ancestral function. ebi.ac.uknih.gov Sequence alignments suggest that reduced steric bulk at key positions within the active site of CAMS1 compared to its pentacyclic relatives facilitates the formation of a monocyclic product instead of a more complex structure. ebi.ac.uknih.gov This evolutionary shift highlights the adaptability of OSC enzymes in generating novel triterpenoid structures.

Post-Cyclization Modifications by Cytochrome P450 Monooxygenases (CYP450s) and Glycosyltransferases (GTs)

Following the formation of the core carbon skeleton by an OSC, the triterpene backbone can undergo extensive modifications. These reactions, known as tailoring or decorating steps, are typically catalyzed by enzymes such as Cytochrome P450 monooxygenases (CYP450s) and Glycosyltransferases (GTs).

CYP450s are a large family of enzymes that commonly introduce hydroxyl groups (hydroxylation) into the triterpene structure, and can also catalyze other oxidative reactions like epoxidation or carboxylation. mdpi.com These modifications increase the polarity of the molecule and provide attachment points for further functionalization. Glycosyltransferases (GTs) are responsible for attaching sugar moieties (glycosylation) to the hydroxylated triterpene backbone, a common modification for plant secondary metabolites. mdpi.com The specific CYP450s and GTs involved in the potential post-cyclization modification of the this compound backbone have not yet been identified.

Table of Mentioned Compounds

Compound NameClassRole / Description
This compoundTriterpenoidBicyclic triterpene alcohol; the subject of this article.
Camelliol CTriterpenoidMonocyclic triterpene alcohol produced by CAMS1 enzyme. ebi.ac.uknih.gov
Isopentenyl Pyrophosphate (IPP)IsoprenoidC5 universal building block of terpenoids. ebi.ac.uk
Dimethylallyl Pyrophosphate (DMAPP)IsoprenoidC5 universal building block of terpenoids; isomer of IPP. ebi.ac.uk
Acetyl-CoAAcyl-CoAStarting molecule for the Mevalonate (MVA) pathway. mdpi.com
Mevalonic AcidOrganic AcidKey intermediate in the MVA pathway. nih.gov
(3S)-2,3-OxidosqualeneTriterpene PrecursorAcyclic C30 precursor cyclized by OSCs. nih.govnih.gov
Farnesyl Pyrophosphate (FPP)IsoprenoidC15 intermediate in terpenoid biosynthesis. nih.gov
α-AmyrinTriterpenoidPentacyclic triterpene produced by some OSCs in C. sasanqua. nih.gov
β-AmyrinTriterpenoidPentacyclic triterpene; ancestral product of CAMS1-related enzymes. nih.gov

Table of Mentioned Enzymes

Enzyme / Protein NameAbbreviationFunction
HMG-CoA ReductaseHMGRRate-limiting enzyme in the Mevalonate (MVA) pathway. wikipedia.org
Oxidosqualene CyclaseOSCCatalyzes the cyclization of 2,3-oxidosqualene into triterpene skeletons. nih.govnih.gov
Camelliol C Synthase 1CAMS1Arabidopsis thaliana OSC that produces Camelliol C. ebi.ac.uknih.gov
Cytochrome P450 MonooxygenaseCYP450Catalyzes oxidative modifications (e.g., hydroxylation) of triterpenes. mdpi.com
GlycosyltransferaseGTAttaches sugar moieties to other molecules. mdpi.com

Transcriptional and Translational Regulation of Biosynthetic Genes

The biosynthesis of this compound, like other terpenoids in Camellia species, is a complex process that is tightly regulated at both the transcriptional and translational levels. This regulation ensures that the production of this compound occurs at the appropriate time and in response to specific developmental or environmental cues. The expression of genes encoding the biosynthetic enzymes is a key control point in the pathway.

Identification of Key Regulatory Genes Involved in Terpenoid Biosynthesis

Key genes that have been identified as crucial for providing the precursors for terpenoid synthesis include:

HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) : A key regulatory enzyme in the MVA pathway. nih.govmdpi.com

DXS (1-deoxy-D-xylulose-5-phosphate synthase) : A critical enzyme in the MEP pathway. nih.gov

TPS (Terpene synthase) : These enzymes are responsible for the cyclization of the universal precursors, geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), into the vast array of terpene skeletons. nih.govnih.gov In Camellia sinensis, as many as 80 TPS-like genes have been identified, indicating a significant capacity for producing a diverse range of terpenoids. nih.govresearchgate.net

While these genes are foundational for all terpenoids, the specific terpene synthases and subsequent modifying enzymes, such as cytochrome P450s and glycosyltransferases, that lead to the final structure of this compound are regulated by a sophisticated network of transcription factors.

Influence of Transcription Factors on Gene Expression (e.g., MYB, MYC, NAC, ERF, WRKY, bHLH)

The expression of the biosynthetic genes mentioned above is controlled by various families of transcription factors (TFs). nih.gov These proteins bind to specific cis-acting elements in the promoter regions of their target genes, thereby activating or repressing their transcription. nih.govresearchgate.net The coordinated action of these TFs allows the plant to fine-tune the production of terpenoids in response to developmental and environmental signals. nih.gov

Several major families of transcription factors have been implicated in the regulation of terpenoid biosynthesis in plants, including Camellia:

MYB (myeloblastosis) TFs : This is one of the largest families of transcription factors in plants. mdpi.com They are known to play diverse roles in regulating secondary metabolism, including the biosynthesis of flavonoids and terpenoids. researchgate.netmdpi.com In Camellia sinensis, specific MYB TFs have been predicted to be involved in the regulation of mono- and sesquiterpenoid volatiles. researchgate.net They can act as activators or repressors of gene expression.

MYC TFs : These transcription factors, often working in conjunction with MYB proteins, are part of the regulatory network controlling the expression of biosynthetic genes.

NAC TFs : This family of plant-specific transcription factors is involved in various developmental processes and stress responses, including the regulation of secondary metabolite biosynthesis.

ERF (Ethylene-Responsive Factor) TFs : As their name suggests, these TFs are involved in ethylene (B1197577) signaling pathways, which can be triggered by various stresses, leading to the production of defensive compounds like terpenoids.

WRKY TFs : This family of transcription factors is well-known for its role in plant defense responses. They can regulate the expression of terpenoid biosynthetic genes, often in response to biotic or abiotic stress.

bHLH (basic Helix-Loop-Helix) TFs : These TFs are involved in a wide range of physiological and developmental processes. In some plants, they have been shown to regulate terpenoid biosynthesis, sometimes by forming complexes with MYB transcription factors. mdpi.com

The transcriptional levels of key genes like HMGR, DXS, and TPS are upregulated or downregulated by the binding of these transcription factors to their promoter regions. nih.govresearchgate.net This intricate regulatory network allows for a precise and dynamic control of terpenoid production in Camellia.

Epigenetic Modifications Affecting this compound Biosynthesis

While the direct epigenetic regulation of this compound biosynthesis has not yet been specifically elucidated, it is widely recognized that epigenetic mechanisms play a crucial role in regulating the expression of genes involved in secondary metabolism in plants. mdpi.com These modifications, which include DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. mdpi.comfrontiersin.org

It is plausible that the biosynthetic pathway of this compound is also subject to this layer of regulation. For instance, stress-induced changes in DNA methylation could lead to the silencing or activation of key biosynthetic genes in the this compound pathway. mdpi.com Similarly, modifications to histone proteins, such as acetylation and methylation, can alter the chromatin structure around these genes, making them more or less accessible to the transcriptional machinery. mdpi.com These epigenetic changes can be influenced by environmental factors, suggesting a mechanism by which the plant can adjust its production of secondary metabolites like this compound in response to changing conditions. However, further research is needed to uncover the specific epigenetic marks and regulatory elements that govern the biosynthesis of this particular compound.

Chemical Synthesis Strategies for Camelliol a and Analogs

Total Synthesis Approaches to the Camelliol A Core Structure

The total synthesis of this compound and its relatives has been a subject of significant research, aiming to construct the complex carbon skeleton and control its stereochemistry.

Convergent and Linear Synthesis Methodologies

Both convergent and linear strategies have been employed in the pursuit of this compound and related triterpenoids. wikipedia.orgunizg.hrscholarsresearchlibrary.com

Key Stereoselective Transformations and Cascade Reactions

The precise three-dimensional arrangement of atoms (stereochemistry) is crucial for the biological activity of molecules like this compound. Therefore, stereoselective reactions, which favor the formation of one stereoisomer over others, are paramount in its synthesis. masterorganicchemistry.comedurev.in

Key transformations and concepts include:

Radical Cyclizations: A notable strategy involves the use of radical cascade cyclizations. For example, a stepwise regio- and stereocontrolled catalytic radical polyene cascade cyclization mediated by Cp2TiCl has been a key step in the synthesis of (+)-seco-C-oleanane, a process that also yielded this compound as a minor product. nih.govresearchgate.netacs.org This method allows for the construction of multiple rings in a single, efficient step under mild conditions. researchgate.net

Enantioselective Robinson Annelation: In the synthesis of related bicyclic triterpenoids, an enantioselective Robinson annelation has been a crucial step for constructing the bicyclic core with high enantiomeric purity. researchgate.netresearchgate.net

Titanium(III)-mediated Cyclization: The use of titanium(III) reagents, such as Cp2TiCl, has proven to be a powerful tool for promoting stereoselective radical cyclizations of epoxy polyenes, leading to the formation of key carbocyclic frameworks found in this compound and its congeners. researchgate.netresearchgate.netugr.es

Enantioselective Syntheses of this compound and Related Sesquiterpenoids

Achieving an enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is a primary goal in modern organic synthesis. masterorganicchemistry.com This is often accomplished using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

For instance, the enantioselective synthesis of (+)-preoleanatetraene, a related triterpene, was achieved through a convergent approach that utilized a chiral enamine in an enantioselective Robinson annulation to construct a key bicyclic moiety. researchgate.net Similarly, the total synthesis of (-)-achilleol B, another related compound, employed an enantioselective Robinson annulation for the construction of its bicyclic part and a Ti(III)-mediated cyclization of a chiral monoepoxide for the monocyclic fragment. researchgate.net The synthesis of various natural terpenes has been achieved via the selective monocyclization of epoxy polyenes, a method that also provides a direct route to compounds like achilleol A. researchgate.net

Semi-synthesis and Derivatization Strategies for Structural Modification

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, provides an alternative and often more practical route to obtaining analogs of complex natural products like this compound. numberanalytics.comtaylorandfrancis.com This approach leverages the readily available core structure of a natural product and introduces new functional groups or modifies existing ones to explore structure-activity relationships. numberanalytics.comnumberanalytics.com

Common derivatization reactions used in semi-synthesis include:

Oxidation and reduction reactions numberanalytics.com

Alkylation and acylation reactions numberanalytics.com

Hydrolysis and esterification reactions numberanalytics.com

Cyclization and ring-opening reactions numberanalytics.com

For example, late-stage C-H functionalization, such as biocatalytic bromination, has been used to create potent analogs of other complex natural products, demonstrating a powerful strategy for generating structural diversity. biorxiv.org

Development of Novel Synthetic Methodologies Inspired by this compound

The pursuit of complex natural products like this compound often stimulates the development of new synthetic methods. unistra.fr The challenges posed by these intricate structures drive chemists to devise innovative solutions for bond formation and stereocontrol. For instance, the need for efficient construction of the polycyclic systems found in triterpenes has spurred advancements in cascade reactions and stereoselective cyclizations. researchgate.netunistra.fr The development of novel synthetic procedures, such as those for substituted imidazoquinolines, sometimes involves comparing classical heterocyclic synthesis with modern late-stage C-H functionalization approaches. nih.gov

Molecular Mechanisms of Action and Biological Activities of Camelliol a Focus on in Vitro/cellular Studies

Cellular Pathway Modulation

Antioxidant Mechanisms in Cellular Models

Detailed investigations into the antioxidant mechanisms of the isolated compound Camelliol A in cellular models are not available in the current body of scientific literature. While extracts of Camellia species show antioxidant effects, these are complex mixtures, and the specific contribution of this compound has not been elucidated. nih.govmdpi.com

Reactive Oxygen Species (ROS) Scavenging

There is no specific data from in vitro or cellular studies that details the capacity of isolated this compound to directly scavenge Reactive Oxygen Species (ROS). Research on extracts from Camellia japonica seed coats demonstrated ROS scavenging activity in cell-based assays, but the activity was attributed to a complex mixture of hydrophilic and lipophilic antioxidant compounds, and this compound was not identified as a contributor. mdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH-Px)

Currently, there are no available scientific studies demonstrating the direct effects of isolated this compound on the activity or expression of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GSH-Px) in cellular models. While polysaccharides from Camellia oleifera have been shown to enhance the activity of these enzymes, similar investigations for this compound have not been published. mdpi.comresearchgate.net

Redox-Sensitive Signaling Pathway Interactions

The interaction of isolated this compound with redox-sensitive signaling pathways has not been investigated in published cellular studies. The role of ROS as signaling molecules that modulate pathways like those involving protein kinases and transcription factors is well-established, but the specific influence of this compound on these processes remains an un-researched area. nih.govmdpi.comd-nb.info

Anti-inflammatory Pathway Investigations in Cellular Models

Specific investigations into the anti-inflammatory mechanisms of purified this compound are largely absent from the scientific literature. Studies have focused on polyphenolic or other complex extracts from Camellia species, which have shown interference with key inflammatory pathways. nih.gov However, these findings cannot be directly and solely attributed to this compound.

Modulation of NF-κB Signaling Pathway

There are no dedicated studies on the direct modulatory effect of isolated this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway in any cellular model. Polyphenols from Camellia fascicularis have been shown to suppress the activation of the NF-κB pathway in THP-1 macrophages, but this compound was not identified as one of the active constituents in that extract. nih.gov The ability of other natural compounds to inhibit NF-κB signaling is well-documented, but research on this compound in this context is needed. aging-us.com

Interference with MAPK Signaling Pathways

There is no available research from in vitro studies detailing any interference of the isolated compound this compound with mitogen-activated protein kinase (MAPK) signaling pathways. The MAPK cascade is a known target for various natural anti-inflammatory compounds. genscript.comraybiotech.comthermofisher.com For instance, polyphenols from Camellia fascicularis were found to inhibit the phosphorylation of ERK and JNK, which are components of the MAPK pathway, but the study did not implicate this compound in this activity. nih.gov

Data Tables

Due to the lack of specific quantitative data in the existing literature for the isolated compound this compound concerning the outlined biological activities, no data tables can be generated at this time.

Cytokine and Chemokine Expression Regulation

The regulation of cytokine and chemokine expression is a critical aspect of the inflammatory response. Cytokines are signaling proteins that mediate and regulate immunity, inflammation, and hematopoiesis. clevelandclinic.org Chemokines are a specific type of cytokine that directs the migration of white blood cells to sites of infection or tissue damage. frontiersin.orgjci.org Pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), promote inflammation, while anti-inflammatory cytokines, like interleukin-10 (IL-10), suppress it. clevelandclinic.orgnih.gov An imbalance between pro- and anti-inflammatory cytokines can lead to chronic inflammatory diseases.

In vitro studies on various cell types are crucial for understanding how compounds like this compound modulate the production of these inflammatory mediators. While specific studies focusing solely on this compound's effects on a wide range of cytokines and chemokines are limited, there is evidence suggesting its involvement in anti-inflammatory pathways. For instance, this compound, as a component of certain natural extracts, has been associated with the inhibition of pro-inflammatory cytokines. scispace.com

Research on polyphenols from Camellia fascicularis has demonstrated the ability of these compounds to down-regulate the expression of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α, and up-regulate the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-induced THP-1 macrophages. nih.govdovepress.comnih.gov Although this research focuses on a polyphenol extract and not purely on this compound, it points towards the potential anti-inflammatory properties of compounds derived from the Camellia genus.

A study on the bioactive compounds of the Chaga mushroom (Inonotus obliquus) identified this compound as one of the triterpenes present. The extract containing these compounds was shown to inhibit the production of pro-inflammatory cytokines. scispace.com

Table 1: Effect of Camellia fascicularis Polyphenols on Cytokine Expression in LPS-Induced THP-1 Macrophages

CytokineEffect of Camellia fascicularis Polyphenols
Interleukin-6 (IL-6)Down-regulation of expression dovepress.com
Interleukin-1β (IL-1β)Down-regulation of expression dovepress.com
Tumor Necrosis Factor-α (TNF-α)Down-regulation of expression dovepress.com
Interleukin-10 (IL-10)Up-regulation of expression dovepress.com

Note: This table reflects the activity of a polyphenol extract from Camellia fascicularis, not isolated this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the molecular structure of a lead compound, researchers can identify the key chemical features responsible for its pharmacological effects. clevelandclinic.orgnih.gov

Identification of Pharmacophoric Features

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its biological response. nih.govslideshare.netjapsonline.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. slideshare.net Identifying the pharmacophore of a compound like this compound is a critical step in designing new, more potent derivatives. researchgate.netmedsci.org

Based on a review of the available scientific literature, specific pharmacophore models for this compound have not been published. The development of such a model would require a set of active and inactive analogues of this compound to be tested in a relevant biological assay.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgresearchgate.netfarmaciajournal.com QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new, untested compounds. vietnamjournal.rujppres.com

A typical QSAR model is represented by the equation: Activity = f(molecular descriptors) + error researchgate.net

The development of a robust QSAR model for this compound would necessitate a dataset of structurally related compounds with experimentally determined biological activities. medsci.org Currently, there are no specific QSAR studies on this compound derivatives reported in the scientific literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein. nih.govchemrxiv.orgmdpi.com This technique helps in understanding the interactions between the ligand and the active site of the target and can be used to estimate the binding affinity. mdpi.com Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-target complex over time. nih.gov

While molecular docking studies have been performed on enzymes that synthesize triterpenes like this compound to understand their catalytic mechanisms researchgate.net, there is a lack of published research focusing on the molecular docking of this compound into specific protein targets to explain its biological activities. Such studies would be instrumental in identifying the potential molecular targets of this compound and elucidating the structural basis of its action.

Advanced Analytical and Omics Approaches in Camelliol a Research

Advanced Chromatographic-Mass Spectrometric Techniques

The coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection is the cornerstone of modern natural product research. These hyphenated techniques are indispensable for navigating the chemical complexity of plant extracts to isolate and characterize specific molecules like Camelliol A.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a primary tool for metabolomic analysis due to its high resolution, speed, and sensitivity. This technique utilizes columns with sub-2 µm particle sizes, generating sharper and more intense peaks compared to traditional HPLC. When coupled with a mass spectrometer, typically a high-resolution instrument like a Quadrupole Time-of-Flight (QToF) or Orbitrap, UPLC-MS allows for the accurate mass determination and structural elucidation of hundreds to thousands of metabolites in a single run. mdpi.comillinois.edu

In the context of Camellia research, UPLC-MS has been extensively used for comprehensive metabolite profiling. For instance, a study on the pericarp of three Camellia oleifera varieties using UPLC-ESI-MS/MS successfully identified 1,117 distinct metabolites, including terpenoids, flavonoids, and phenolic acids. mdpi.com Such untargeted profiling is crucial for the initial discovery of compounds like this compound. The method typically employs a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, often containing formic acid to improve ionization. nih.govmdpi.com This approach provides a detailed snapshot of the plant's metabolome, laying the groundwork for further targeted analysis and functional studies. mdpi.commdpi.com A study on Ulmus parvifolia bark specifically identified this compound as an enriched sesquiterpenoid using LC-MS analysis. nih.gov

Table 1: Representative UPLC-MS Parameters for Plant Metabolite Profiling

Parameter Setting Reference
Chromatography System ACQUITY UPLC nih.gov
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) nih.gov
Mobile Phase A Water with 0.1% Formic Acid nih.govmdpi.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid nih.govmdpi.com
Flow Rate 0.35 mL/min nih.gov
Column Temperature 45°C nih.govmdpi.com
Mass Spectrometer High-Resolution MS (e.g., QToF, Orbitrap) illinois.eduresearchgate.net
Ionization Mode ESI Positive and/or Negative nih.gov

For volatile and semi-volatile compounds, comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers unparalleled separation power. nih.govnih.gov This technique employs two different capillary columns connected in series by a modulator. birmingham.ac.uk The entire sample is subjected to two distinct separation mechanisms, typically based on boiling point in the first dimension and polarity in the second. birmingham.ac.uk The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC-MS. nih.govresearchgate.net

This enhanced separation is critical for resolving co-eluting compounds in highly complex samples, such as plant essential oils or derivatized extracts rich in isomers and structurally similar molecules. birmingham.ac.ukrsc.org The coupling with a fast-scanning mass spectrometer, often a Time-of-Flight (ToF) analyzer, is necessary to acquire sufficient data points for the narrow peaks produced in the second dimension. nih.gov While direct applications on this compound are not widely documented, GC×GC-MS is an ideal tool for resolving the complex terpenoid fraction of Camellia extracts, potentially revealing the presence of this compound and its isomers which would be masked in a 1D separation.

Table 2: Comparison of GC-MS and GC×GC-MS for Complex Sample Analysis

Feature 1D GC-MS GC×GC-MS Reference
Separation Single column separation Two distinct, orthogonal column separations birmingham.ac.uk
Peak Capacity Lower; prone to co-elution Significantly higher; superior resolution nih.govrsc.org
Sensitivity Standard Enhanced due to peak focusing by the modulator nih.gov
Chromatogram 2D plot (Time vs. Intensity) 3D plot or 2D contour plot (Time 1 vs. Time 2) birmingham.ac.uk
Application Routine analysis, simpler mixtures Highly complex mixtures (e.g., metabolomics, petroleomics) nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC is considered a hybrid between gas and liquid chromatography, exhibiting low viscosity for fast and efficient separations (like GC) while maintaining high solvating power for a range of analytes (like LC). researchgate.net By adding small amounts of polar organic modifiers (e.g., methanol), the polarity of the mobile phase can be tuned to elute a wide range of compounds, from non-polar lipids to more polar metabolites. uva.es

The coupling of SFC with mass spectrometry (SFC-MS) is relatively straightforward because the CO2 mobile phase is highly volatile and easily removed prior to the MS inlet. americanpharmaceuticalreview.com This technique is particularly advantageous for analyzing thermally labile or non-volatile compounds that are challenging for GC, as well as for chiral separations. Its application is growing in the analysis of natural products, offering a "green" alternative to normal-phase LC by drastically reducing toxic solvent consumption. royce.ac.uk SFC-MS is a promising tool for the analysis of terpenoids like this compound, providing high-resolution separation with a lower environmental impact.

Metabolomics Profiling in Camellia Species for this compound Discovery

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. researchgate.net In Camellia research, metabolomics is a powerful tool for discovering new bioactive compounds, understanding metabolic pathways, and assessing the influence of genetics and environment on the chemical composition of the plant.

Metabolomics studies are generally conducted using two distinct strategies: untargeted and targeted analysis. metabolon.com

Untargeted metabolomics is a global, hypothesis-generating approach that aims to capture and measure as many metabolites as possible in a sample without bias. evotec.comcreative-proteomics.com This discovery-driven workflow is ideal for obtaining a comprehensive overview of the metabolome and identifying novel compounds or biomarkers that differ between sample groups. evotec.com The discovery of a compound like this compound in a new plant source would typically begin with an untargeted analysis using high-resolution platforms like UPLC-QToF-MS or GC-MS. nih.govmdpi.com

Targeted metabolomics , in contrast, is a hypothesis-driven approach that focuses on the precise measurement and quantification of a predefined list of specific metabolites. researchgate.netmetabolon.com This method offers higher sensitivity, selectivity, and quantitative accuracy than untargeted approaches. Once a compound of interest like this compound is identified, a targeted method can be developed to accurately quantify its concentration across different samples, for example, to study its accumulation during different growth stages or in response to stress. nih.gov

Table 3: Comparison of Targeted and Untargeted Metabolomics

Aspect Untargeted Metabolomics Targeted Metabolomics Reference
Goal Discovery, hypothesis generation, global profiling Quantification, hypothesis testing, validation metabolon.comevotec.com
Scope Comprehensive (measures all detectable metabolites) Focused (measures a predefined set of metabolites) creative-proteomics.com
Bias Unbiased approach Biased towards known compounds evotec.com
Data Output Semi-quantitative (relative intensity) Absolute or relative quantification researchgate.netmetabolon.com
Typical Platform High-resolution MS (e.g., UPLC-QToF, GC-MS) Triple Quadrupole MS (MRM mode) creative-proteomics.com
Application Biomarker discovery, pathway mapping Validation of biomarkers, quantification of specific pathways researchgate.net

Metabolomics experiments generate vast and complex datasets that require advanced statistical methods, known as chemometrics, for data interpretation. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA) are used to identify patterns and correlations within the data. mdpi.comnih.gov

PCA is an unsupervised method used for initial data exploration, visualization, and quality control, revealing natural clustering or outliers in the data without prior knowledge of the sample classes. nih.gov PLS-DA is a supervised method that uses class information to build a model that maximizes the separation between different groups (e.g., Camellia plants from different geographical regions or cultivars). mdpi.com

These chemometric tools are frequently applied to metabolomic data from Camellia species to link the chemical profile to external factors. Studies have shown that the metabolite composition, including the profile of flavonoids, phenolic acids, and terpenoids, can vary significantly based on the plant's geographical origin, cultivar, plucking season, and processing methods. mdpi.combohrium.comresearchgate.net For example, PLS-DA successfully distinguished three Camellia oleifera cultivars based on their pericarp metabolite profiles, suggesting that the composition is strongly linked to genetic or environmental factors. mdpi.com This type of analysis is crucial for authenticating the origin of Camellia products and for understanding how environmental conditions influence the production of specific metabolites like this compound.

Integration of Metabolomics with Transcriptomics and Proteomics (Multi-omics)

The integration of multiple "omics" platforms provides a powerful, system-wide view of the biological processes leading to the synthesis of natural products like this compound. By correlating data from gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics), researchers can construct and validate biosynthetic pathways and identify regulatory networks. This approach is particularly valuable in non-model organisms like those in the Camellia genus, where genomic information may be limited. semanticscholar.orgmdpi.com

Research on various Camellia species, including C. japonica, C. oleifera, and C. sinensis, has successfully used multi-omics to elucidate the complex pathways for other compounds, such as flavonoids, fatty acids, and other triterpenoid (B12794562) saponins. frontiersin.orgnih.govmatilda.sciencenih.gov These studies serve as a blueprint for how this compound biosynthesis could be investigated. The process typically involves collecting samples from different tissues (e.g., leaves, flowers, seeds) at various developmental stages and analyzing them using RNA-sequencing (transcriptomics), mass spectrometry-based proteomics, and LC-MS or GC-MS metabolomics.

A key objective is to identify candidate genes involved in the biosynthesis of the triterpenoid backbone. Transcriptomic analysis in related plants has identified genes for enzymes such as β-amyrin synthase and, notably, camelliol C synthase, which produces a structurally related monocyclic triterpenoid. rutgers.educonicet.gov.ar By correlating the expression levels of these candidate genes with the measured abundance of this compound and its potential precursors, strong functional hypotheses can be generated. For instance, a gene whose expression pattern is highly correlated with the accumulation of this compound across different tissues would be a prime candidate for a role in its synthesis.

Further proteomic analysis can confirm that these transcripts are translated into functional enzymes. The identification of the corresponding proteins (e.g., oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases) in the same tissues where this compound is abundant would provide strong evidence for their involvement in the pathway. nih.gov

Table 1: Conceptual Framework for Multi-omics Data Integration in this compound Biosynthesis Research

Omics LayerAnalytical TechniqueData GeneratedResearch Question AddressedExample Finding (Hypothetical)
Transcriptomics RNA-SequencingDifferentially Expressed Genes (DEGs) across tissuesWhich genes are upregulated in tissues where this compound is abundant?Identification of a specific oxidosqualene cyclase (OSC) gene highly expressed in seeds.
Proteomics LC-MS/MSDifferentially Abundant ProteinsAre the enzymes encoded by candidate genes present and active?Detection of the OSC protein corresponding to the candidate gene in seed protein extracts.
Metabolomics GC-MS or LC-MS/MSMetabolite Profiles and AbundanceWhere and when does this compound and its precursors accumulate?High concentration of this compound and squalene (B77637) epoxide found specifically in mature seeds.
Integrated Analysis Correlation Statistics, Pathway MappingGene-Metabolite NetworksHow do gene expression and protein levels correlate with metabolite accumulation?A strong positive correlation (r > 0.9) is found between the expression of the OSC gene, the abundance of the OSC protein, and the concentration of this compound.

Computational Chemistry and Cheminformatics in Compound Characterization

Computational methods are indispensable tools for the structural elucidation and conformational analysis of complex molecules like triterpenoids. They provide a theoretical framework to validate experimental data and explore molecular properties that are difficult to observe directly.

Density Functional Theory (DFT) Calculations for Structural Confirmation

Density Functional Theory (DFT) has become a standard and highly reliable method for confirming or revising the structures of newly isolated natural products. nih.govacs.org The primary application in this context is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. The process involves comparing the theoretically calculated ¹³C and ¹H NMR spectra with the experimentally recorded data. A close match between the two provides powerful support for the proposed structure. nih.gov

The methodology begins with the generation of a 3D model of the proposed structure of this compound. This structure is then subjected to a geometry optimization using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find its lowest energy conformation. sciforum.net Following optimization, NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO). nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

The accuracy of the calculation is assessed by comparing the computed shifts with the experimental values, often using statistical metrics like the root-mean-square error (RMSE). researchgate.net This technique is particularly powerful for unambiguously assigning signals for stereochemically complex regions of a molecule, such as diastereotopic protons or the numerous methyl groups found in triterpenoids. nih.govresearchgate.net Although no specific DFT study for this compound is published, this approach has been used to revise the structures of numerous other triterpenoids. nih.govacs.org

Table 2: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical this compound Structure

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-31G(d,p))Δδ (Exp - Calc)
C-138.538.20.3
C-227.427.9-0.5
C-379.178.80.3
C-438.939.3-0.4
C-555.655.10.5
............
C-3028.028.4-0.4
Metric Value
RMSE 0.45 ppm

Note: Data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational flexibility and interactions with its environment. acs.orgnih.gov For a molecule like this compound, an MD simulation can reveal its preferred shapes (conformations) in solution, the flexibility of its carbon backbone, and its potential for intra- and intermolecular interactions.

To perform an MD simulation, the this compound molecule is placed in a simulated box filled with explicit solvent molecules (e.g., water). The system's behavior is then simulated for a set period (typically nanoseconds to microseconds) by solving Newton's equations of motion for each atom. mdpi.com The resulting trajectory file is a high-resolution "movie" of the molecule's movements.

Analysis of this trajectory can provide key information:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the backbone atoms from the initial structure, one can assess whether the molecule maintains a stable conformation or undergoes significant structural changes over time. mdpi.com

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms can pinpoint which parts of the molecule are rigid and which are more flexible.

Radius of Gyration (Rg): This parameter describes the compactness of the molecule, indicating whether it adopts a more folded or extended conformation during the simulation. acs.org

Dihedral Angle Analysis: Tracking the torsion angles of the rotatable bonds in the molecule's backbone reveals the preferred rotational states and the energy barriers between them.

While specific MD studies on this compound are not available, research on other triterpenoids has used this technique to understand their self-assembly in aqueous solutions and their binding stability with protein targets. mdpi.comacs.org Such analyses would be crucial for understanding how this compound behaves in a biological context.

Table 3: Key Parameters and Outputs of a Potential Molecular Dynamics Simulation of this compound

ParameterDescriptionInformation Gained
Simulation Time Total duration of the simulation (e.g., 100 ns).Ensures adequate sampling of conformational space.
Force Field A set of parameters describing the potential energy of the system (e.g., AMBER, GROMOS).Defines the physics governing atomic interactions.
Solvent Model The type of solvent used in the simulation box (e.g., TIP3P water).Mimics the physiological environment.
RMSD Plot Root-Mean-Square Deviation vs. Time.Assesses overall structural stability and equilibration.
Radius of Gyration (Rg) A measure of the molecule's compactness over time.Reveals tendencies to adopt folded or extended states.
Hydrogen Bond Analysis Number and lifetime of intramolecular hydrogen bonds.Identifies key interactions that stabilize specific conformations.

Future Research Directions and Translational Perspectives for Camelliol a Research

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of most triterpenes originates from the cyclization of the acyclic precursor 2,3-oxidosqualene (B107256), a process catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). psu.eduresearchgate.net These enzymes orchestrate complex cation-driven cascade reactions to form diverse polycyclic skeletons. psu.edu While the biosynthetic pathways for many pentacyclic triterpenoids are well-studied, the pathways leading to incompletely cyclized structures like Camelliol A are less understood. psu.eduresearchgate.net

Research has identified OSCs for structurally related compounds, such as the Camelliol C synthase (CAMS1) in Arabidopsis thaliana, which primarily produces the monocyclic triterpene alcohol Camelliol C. ebi.ac.ukacs.org However, the specific enzymes dedicated to this compound biosynthesis have remained elusive until recently. A significant breakthrough has been the identification of a neofunctionalized OSC from Chenopodium quinoa, quinoxide synthase (CqQS), which is capable of generating B,C-ring-opened triterpenes, including this compound. researchgate.net

Future research should focus on:

Discovering Novel OSCs: Prospecting diverse plant species, particularly within the Camellia genus, for novel OSCs that may produce this compound as a major product. nih.gov

Enzyme Characterization: Performing detailed biochemical characterization of enzymes like CqQS to understand the structural and mechanistic determinants that lead to incomplete cyclization and the formation of the this compound skeleton.

Phylogenetic Analysis: Conducting evolutionary studies to trace the divergence of this compound synthases from more common pentacyclic triterpene synthases, which may reveal that byproducts are evolutionary relics. acs.org

Enzyme/System Organism Primary Product(s) Significance for this compound Research
Quinoxide Synthase (CqQS) Chenopodium quinoaThis compound, Camelliol B, (-)-quinoxide AFirst identified enzyme shown to produce this compound. researchgate.net
Camelliol C Synthase (CAMS1) Arabidopsis thalianaCamelliol C (98%), Achilleol A (2%), β-amyrin (0.2%)A well-characterized synthase for a related monocyclic triterpene, providing a model for studying OSCs that favor incomplete cyclization. ebi.ac.ukacs.org
Lupeol Synthase (CaOSC) Cleome arabicaLupeolDemonstrates high homology with Camelliol C synthase, indicating a shared evolutionary origin for different OSC classes. nih.gov

Novel Synthetic Routes and Methodology Development

Chemical synthesis provides a crucial alternative to extraction from natural sources, enabling access to larger quantities of the compound for biological testing and the creation of novel analogs. The total synthesis of this compound presents a significant challenge due to its specific stereochemistry and ring system.

A reported synthesis of this compound occurred as a minor product during the asymmetric total synthesis of (+)-seco-C-oleanane. nih.gov This route featured a key stepwise regio- and stereocontrolled catalytic radical polyene cascade cyclization mediated by Cp₂TiCl. nih.gov This approach successfully formed the bicyclic core but was not optimized for this compound itself. nih.gov

Future directions in synthetic methodology should include:

Developing a Dedicated Total Synthesis: Designing a synthetic route that specifically targets this compound as the primary product, potentially offering higher yields and stereocontrol.

Exploring Biomimetic Synthesis: Investigating acid-mediated or enzyme-promoted cyclizations of polyene precursors that mimic the proposed biosynthetic pathway to achieve a more direct synthesis.

Methodology Adaptation: Applying novel synthetic methods developed for other "unusually cyclized triterpenols," such as zeolite-promoted monocyclization of epoxy polyenes, to the synthesis of the this compound scaffold. psu.eduacs.org

Synthetic Approach Key Features Outcome Related to this compound Reference
Radical Cascade Cyclization Stepwise, regio- and stereocontrolled cyclization of preoleanatetraene oxide using Cp₂TiCl.Formation of this compound as a minor byproduct alongside (-)-achilleol B and (+)-seco-β-amyrin. nih.gov

Identification of Undiscovered Molecular Targets

While the biological activities of this compound are not yet widely reported, the study of structurally related compounds offers a translational perspective for identifying potential molecular targets. The monocyclic triterpene Camelliol C has demonstrated notable effects in human cancer cell lines, providing a valuable starting point for investigation. archivesofmedicalscience.com

Studies on Camelliol C have shown that it can inhibit the proliferation of cervical cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase. archivesofmedicalscience.com This activity was linked to the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, survival, and metastasis that is often dysregulated in cancer. archivesofmedicalscience.com The effects of other triterpenoids, such as ursolic acid, which also suppresses cancer cell migration and invasion, further highlight the potential of this class of compounds to modulate key oncogenic pathways. archivesofmedicalscience.com

Future research should aim to:

Screen for Biological Activity: Conduct broad-based cellular and biochemical screening to identify the primary biological effects of this compound.

Investigate Key Signaling Pathways: Based on findings from related compounds, specifically investigate the effect of this compound on the PI3K/AKT pathway and other central signaling cascades in various disease models.

Target Deconvolution: Utilize chemoproteomic approaches, such as affinity-based protein profiling, to directly identify the protein binding partners and molecular targets of this compound within the cell.

Compound Observed Effect Identified Molecular Target/Pathway Potential Relevance for this compound
Camelliol C Inhibition of viability, migration, and invasion of human cervical cancer cells.Inhibition of the PI3K/AKT signaling pathway. archivesofmedicalscience.comProvides a high-priority pathway to investigate for this compound due to structural similarity.
Camelliol C Induction of apoptosis and G2/M cell cycle arrest.Upregulation of Bax/Bcl-2 ratio, cleavage of caspase-3/-9. archivesofmedicalscience.comSuggests that this compound may also function as a pro-apoptotic agent.
Ursolic Acid Suppression of cancer cell migration and invasion.Targets JNK/Akt/mTOR pathways. archivesofmedicalscience.comReinforces the potential for triterpenoids to modulate key cancer-related pathways.

Advanced Computational Predictions for Biological Activity

Computational chemistry and bioinformatics are powerful tools for accelerating natural product research. These methods can predict molecular properties, model enzyme mechanisms, and identify potential biological activities before undertaking extensive lab work.

For the broader class of terpenes, quantum chemical computations have been instrumental in understanding the complex carbocation-driven reactions within OSC active sites. researchgate.net Such studies can explain how an enzyme stabilizes reactive intermediates to guide the cyclization toward a specific product. researchgate.net Furthermore, the rise of highly accurate protein structure prediction methods, combined with molecular docking, allows for the detailed modeling of how substrates like 2,3-oxidosqualene fit into an enzyme's catalytic pocket, enabling rational design of site-directed mutagenesis experiments to alter enzyme function. acs.orgresearchgate.net

For this compound, future computational work could focus on:

Modeling this compound Synthases: Building homology models or using advanced structure prediction for OSCs like CqQS to understand the key residues that prevent full cyclization.

Virtual Screening and Target Prediction: Docking the structure of this compound against libraries of known protein targets to generate hypotheses about its biological function and mechanism of action.

Quantum Theory of Atoms in Molecules (QTAIM): Using theoretical calculations to understand the stability and reactivity of the this compound structure and its synthetic intermediates, as has been done to explain the outcomes of radical cyclizations. nih.gov

Exploration of Bioengineering and Synthetic Biology for Sustainable Production

The low abundance of many valuable triterpenoids in their native plant sources often limits their research and development. researchgate.net Bioengineering and synthetic biology offer a transformative solution by transferring the genetic machinery for their production into robust, fast-growing host organisms. dntb.gov.uautexas.edu

The heterologous expression of plant OSC genes in microbial chassis like Saccharomyces cerevisiae (yeast) or in plant-based systems such as Nicotiana benthamiana has become a standard and effective strategy for producing specific triterpenes. acs.orgnih.govacs.org This approach not only allows for sustainable and scalable production but also facilitates enzyme engineering to create novel products. acs.org

The path toward sustainable this compound production should involve:

Heterologous Expression of CqQS: Cloning the newly identified quinoxide synthase gene from C. quinoa into an optimized yeast or plant expression system. researchgate.net

Metabolic Engineering: Enhancing the precursor supply (e.g., 2,3-oxidosqualene) in the host organism by upregulating key genes in the isoprenoid biosynthetic pathway to maximize product yield. researchgate.netacs.org

Fermentation Optimization: Developing and scaling up fermentation processes to produce industrial quantities of this compound, making it readily available for extensive pharmacological evaluation. nih.gov

Q & A

Q. How to contextualize this compound’s efficacy against existing therapies?

  • Answer :
  • Comparative IC50 tables : Contrast this compound with standard drugs (e.g., Table 1 below).
  • Therapeutic index : Calculate the ratio of cytotoxic (e.g., IC50 in normal cells) vs. therapeutic efficacy .
CompoundIC50 (μM) in HeLa CellsSelectivity Index (Normal vs. Cancer)Reference
This compound12.3 ± 1.58.2
Cisplatin2.1 ± 0.31.5

Ethical & Compliance Considerations

Q. What ethical approvals are required for this compound animal studies?

  • Answer : Submit protocols to institutional animal care committees (IACUC), ensuring compliance with ARRIVE guidelines for in vivo reporting .

Q. How to request access to proprietary this compound datasets?

  • Answer : Follow institutional data-sharing agreements or contact authors via repositories like Figshare. For unpublished data, use formal request templates (e.g., ) and acknowledge sources per copyright laws .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.